
1-(4-Isopropylphenyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a propan-2-yl group on the phenyl ring and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 4-(propan-2-yl)phenylhydrazine and ethyl acetoacetate under reflux conditions in the presence of acetic acid can yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid.
Reduction: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde exerts its effects depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-phenyl-1H-pyrazole-5-carbaldehyde: Lacks the propan-2-yl group, which may affect its bioactivity and chemical reactivity.
1-[4-(methyl)phenyl]-1H-pyrazole-5-carbaldehyde: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.
Uniqueness: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde is unique due to the presence of the propan-2-yl group, which can influence its interaction with biological targets and its overall chemical reactivity. This substitution can enhance its potential as a therapeutic agent or as a precursor for the synthesis of more complex molecules.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-10(2)11-3-5-12(6-4-11)15-13(9-16)7-8-14-15/h3-10H,1-2H3 |
InChI Key |
NJJMUZKNYHXBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


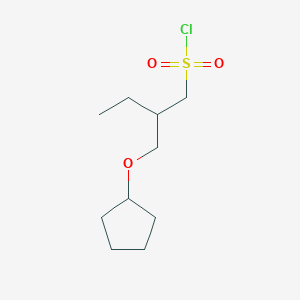
![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)


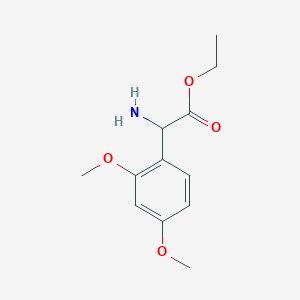
![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)
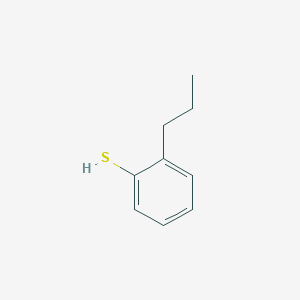
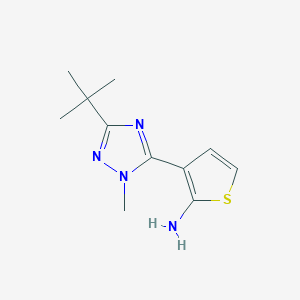
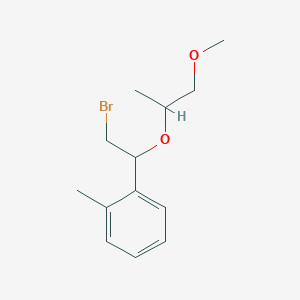

![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)

